Epigambogic acid

Description

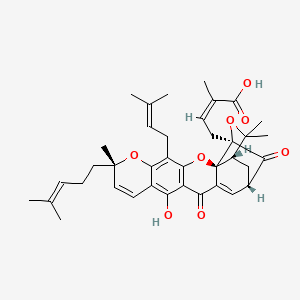

Structure

3D Structure

Properties

Molecular Formula |

C38H44O8 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

(Z)-4-[(1S,2S,8S,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36+,37+,38-/m1/s1 |

InChI Key |

GEZHEQNLKAOMCA-QGGWTAHSSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Epigambogic Acid

Natural Sources and Distribution within Garcinia Species

Epigambogic acid is primarily found in gamboge, a brownish-orange resin secreted by trees of the Garcinia genus, which belongs to the Clusiaceae family. frontiersin.orgnih.gov The most prominent source of this compound is Garcinia hanburyi, a tree native to Southeast Asia. nih.govhkbu.edu.hkwikipedia.org this compound does not typically accumulate as a primary metabolite but rather occurs as the C-2 epimer of gambogic acid. frontiersin.orghkbu.edu.hk

It is a common component and contaminant in all commercial sources of gamboge resin. frontiersin.orgnih.gov During the extraction and isolation of gambogic acid, this compound is consistently co-extracted. frontiersin.org For instance, a crude methanolic extract of gamboge resin from G. hanburyi was found to contain approximately 25% this compound alongside 30% gambogic acid. frontiersin.orgnih.gov Other species of the Garcinia genus that produce gamboge, such as Garcinia morella, are also potential sources of this compound. thieme-connect.comnih.gov

| Garcinia Species | Plant Part | Associated Compounds |

|---|---|---|

| Garcinia hanburyi | Gamboge Resin | Gambogic acid, this compound |

| Garcinia morella | Gamboge Resin | Gambogic acid, this compound |

Advanced Chromatographic Separation Techniques for this compound

The structural similarity between this compound and gambogic acid, differing only in the stereochemistry at the C-2 position, makes their separation challenging. hkbu.edu.hktautobiotech.com This has necessitated the development of advanced chromatographic techniques for effective resolution and purification.

High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective liquid-liquid partition chromatography method for the preparative separation of this compound. tautobiotech.comnih.gov By eliminating the solid support matrix used in conventional chromatography, HSCCC prevents the irreversible adsorption of the sample and peak tailing. tautobiotech.com

A recycling HSCCC system has been successfully applied to separate the epimers. tautobiotech.comnih.gov In one study, 50 mg of an epimeric mixture was separated to yield 18.4 mg of this compound and 28.2 mg of gambogic acid, with purities for both compounds exceeding 97%. nih.govnih.govhkbu.edu.hk

| Parameter | Details |

|---|---|

| Technique | Recycling High-Speed Counter-Current Chromatography (HSCCC) |

| Solvent System | n-hexane–methanol–water (5:4:1, v/v/v) |

| Starting Material | 50 mg of Gambogic acid/Epigambogic acid mixture |

| Yield (this compound) | 18.4 mg |

| Purity (this compound) | >97% (determined by HPLC) |

High-Performance Liquid Chromatography (HPLC) is a critical tool for both the analytical and preparative separation of this compound. tautobiotech.comresearchgate.net While semi-preparative HPLC can be used for isolation, analytical HPLC is essential for assessing the purity of fractions obtained from various separation techniques. hkbu.edu.hktautobiotech.com

The choice of chromatographic column is crucial for resolving the epimers. Research has shown that a C8 column can effectively separate gambogic acid and this compound, whereas a C18 column may show them as a single peak. thieme-connect.com HPLC analysis is the standard method to confirm the purity of this compound, often used to verify the results of preparative methods like HSCCC. tautobiotech.comresearchgate.net

| Parameter | Details |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Application | Purity assessment of separated epimers |

| Column | C8 Reverse-Phase |

| Mobile Phase | CH₃CN / 0.1% acetic acid / 1,4-dioxan (60:30:10, v/v/v) |

| Purity Achieved | >97% |

Multi-Gram Scale Isolation Approaches and Stereochemical Considerations

While preparative chromatography is effective for obtaining pure this compound on a small scale, different strategies are employed for larger quantities, often in the context of isolating the more abundant gambogic acid. frontiersin.orgnih.gov An efficient multi-gram scale isolation of gambogic acid has been developed that sheds light on the behavior of this compound during the process. frontiersin.orgnih.gov

The process begins with a simple extraction of gamboge resin with methanol. nih.gov Spectroscopic analysis of the crude extract reveals a significant presence of this compound (~25%). frontiersin.orgnih.gov The separation of the two epimers is then achieved through a crystallization process. The crude mixture is dissolved in a pyridine (B92270)/water solution, which selectively crystallizes the pyridinium (B92312) salt of gambogic acid upon cooling, leaving the majority of the this compound salt in the mother liquor. frontiersin.orgnih.gov Through repeated recrystallizations, gambogic acid can be isolated with over 97% diastereomeric purity. frontiersin.org

A key stereochemical consideration is the instability of the C-2 center in gambogic acid. frontiersin.orgnih.gov Gambogic acid is susceptible to heat-induced epimerization, which converts it into this compound. frontiersin.org This chemical fragility explains why this compound is a ubiquitous contaminant in gamboge extracts. nih.govnih.gov Mechanistic studies suggest this epimerization proceeds through an ortho-quinone methide intermediate. frontiersin.orgnih.gov This inherent instability must be managed during extraction and purification to control the ratio of the two epimers.

| Isolation Step | Description | This compound Composition |

|---|---|---|

| 1. Extraction | 100 g of gamboge resin is extracted with methanol. | ~25% of the crude organic solid (70-73 g). |

| 2. Crystallization | The crude solid is dissolved in a heated pyridine/water mixture and cooled to form crystals. | Remains largely in the soluble mother liquor as its pyridinium salt. |

| 3. Recrystallization | The crystals are repeatedly recrystallized to increase the purity of gambogic acid. | Further separated from the desired gambogic acid crystals. |

Biosynthetic Pathways and Epimerization Mechanisms

Proposed Biosynthetic Routes to Caged Xanthone (B1684191) Scaffolds

The unique and complex architecture of caged xanthones, the family to which Epigambogic acid belongs, is believed to be the product of a sophisticated biosynthetic sequence. The formation of this intricate scaffold is not a simple, direct process but rather a cascade of specific chemical reactions.

A key step in the proposed biosynthesis of the caged xanthone structure is the Claisen rearrangement. nih.gov This pericyclic reaction is thought to occur on a prenylated xanthone precursor. core.ac.uk The widely accepted pathway, first suggested by Quillinan and Scheinmann in 1971, involves the thermal rearrangement of allyloxy xanthone intermediates. tandfonline.compnas.org This rearrangement is crucial for creating the dienone intermediates necessary for subsequent cyclization. nih.gov In some synthetic models, the Claisen rearrangement can proceed without significant site selectivity, potentially leading to different caged scaffold isomers. nih.govtandfonline.com A unified strategy for synthesizing various caged Garcinia natural products has been developed based on a powerful tandem Claisen/Diels-Alder/Claisen rearrangement cascade. pnas.org

Following the Claisen rearrangement, the resulting dienone intermediate undergoes an intramolecular Diels-Alder reaction to construct the characteristic caged motif. nih.govtandfonline.com This cycloaddition is a powerful reaction for forming six-membered rings and is considered a critical step in forging the 4-oxatricyclo[4.3.1.0]decan-2-one scaffold. tandfonline.comrsc.org The proposal of this sequential Claisen/Diels-Alder reaction has been substantiated by biomimetic synthetic studies and the detection of retro-Diels-Alder fragmentation pathways in mass spectrometry analyses of these compounds. nih.govtandfonline.com The use of intramolecular Diels-Alder reactions is a recognized strategy in the synthesis of various complex heterocyclic compounds, including xanthone derivatives. researchgate.netchemicalpapers.com

The fundamental xanthone core is biosynthesized in higher plants through a mixed pathway involving both the shikimate and acetate (B1210297) pathways. nih.govuniroma1.itbiologydiscussion.commdpi.com These pathways provide the basic building blocks for the xanthone skeleton. nih.govuniroma1.it The process leads to the formation of a benzophenone (B1666685) intermediate, which is central to xanthone biosynthesis. tandfonline.combiologydiscussion.com This benzophenone intermediate, derived from the mixed shikimate-acetate origin, undergoes further modifications, such as prenylations, to become the substrate for the subsequent Claisen and Diels-Alder reactions that form the caged structure. core.ac.uktandfonline.com

Stereochemical Erosion and Epimerization Pathways of this compound

Gambogic acid is known to be chemically fragile and is susceptible to stereochemical erosion at its C2 stereocenter, leading to the formation of its epimer, this compound. nih.govnih.govresearchgate.net This isomerization is a significant aspect of the compound's chemistry.

The epimerization at the C2 position is proposed to occur through a thermal isomerization process involving an ortho-quinone methide intermediate. nih.govnih.govdntb.gov.uaresearchgate.netescholarship.org This mechanism involves the rupture of the C2-O bond of the pyran ring, which results in the formation of a transient and highly reactive ortho-quinone methide. researchgate.netresearchgate.net The formation of this intermediate creates an sp²-hybridized carbon at the C2 position. researchgate.net The subsequent intramolecular cyclization can then occur from either face of the double bond, leading to the re-formation of the pyran ring and resulting in a mixture of both the original Gambogic acid and its C2 epimer, this compound. researchgate.net Quinone methides are known to be highly reactive intermediates that can readily react with nucleophiles. mdpi.com

Several factors have been shown to influence the rate and equilibrium of the epimerization between Gambogic acid and this compound.

Temperature: The process is notably heat-induced. nih.gov Heating solutions of Gambogic acid, for instance at 100°C, accelerates the epimerization until an equilibrium is reached. researchgate.net

Equilibrium Ratio: Under thermal equilibration conditions, the reaction typically results in a stable mixture with a ratio of approximately 6:4 of Gambogic acid to this compound. nih.govresearchgate.net

Structural Features: The presence of the phenolic hydroxyl group at the C6 position is critical for the epimerization. This is because this group is essential for the formation of the proposed ortho-quinone methide intermediate. nih.govresearchgate.net

The following table summarizes research findings on how structural modifications affect the rate of epimerization, providing strong evidence for the proposed mechanism.

| Compound | Key Structural Feature | Observation | Implication for Mechanism |

| Gambogic acid (GBA) | Free C6-phenol and C30-carboxylic acid | Undergoes epimerization to a ~6:4 equilibrium mixture with epi-GBA upon heating. nih.govresearchgate.net | Baseline for comparison. |

| Gambogic acid methyl ester | C6-phenol is free; carboxylic acid is esterified. | Rate of C2 isomerization is not significantly different from that of GBA. nih.govresearchgate.net | The free carboxylic acid group does not significantly facilitate the isomerization. researchgate.net |

| C6-methylated GBA derivative | C6-phenol is methylated; carboxylic acid is esterified. | The rate of epimerization is considerably slower. After 4 hours at 100°C, the ratio of the compound to its epimer was 89:11. nih.govresearchgate.net | This strongly supports the ortho-quinone methide mechanism, as blocking the C6-phenol inhibits the formation of the key intermediate. nih.govresearchgate.net |

Advanced Structural Characterization Techniques for Epigambogic Acid

Spectroscopic Methods for Planar Structure Elucidation

Spectroscopic techniques are fundamental in piecing together the connectivity of atoms to define the planar structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Epigambogic acid and its epimer, Gambogic acid, ¹H and ¹³C NMR spectra provide the initial framework of the carbon-hydrogen skeleton. tautobiotech.comnih.gov The chemical structures of the Gambogic acid epimers are very similar, with the only stereochemical difference occurring at the C-2 position. tautobiotech.com This similarity results in their ¹H and ¹³C NMR spectra being extremely close to one another. tautobiotech.com

The complete assignment of proton (¹H) and carbon (¹³C) signals for these complex molecules is achieved through a suite of one- and two-dimensional NMR experiments. nih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Two-dimensional (2D) NMR experiments are critical for establishing atomic connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within a spin system. nih.govcolumbia.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons that are separated by two or three bonds, helping to connect different fragments of the molecule. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which aids in determining the relative stereochemistry. nih.gov

The planar structure of Gambogic acid, and by extension its C-2 epimer this compound, has been established through detailed analysis of these NMR data. nih.govnih.gov The assignments for Gambogic acid, which are highly similar to those for this compound, are presented below.

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, mult., J in Hz) |

|---|---|---|

| 2 | 79.0 | 4.68 (dd, 10.5, 3.0) |

| 3 | 163.6 | - |

| 4 | 101.9 | - |

| 4a | 161.4 | - |

| 5 | 84.7 | 3.47 (d, 10.5) |

| 5a | 102.6 | - |

| 6 | 158.5 | - |

| 7 | 45.0 | 3.20 (t, 5.7) |

| 8 | 29.2 | 1.75 (m) |

| 9 | 179.9 | - |

| 10 | 110.1 | - |

| 10a | 50.9 | 3.32 (d, 10.5) |

| 11 | 181.8 | - |

| 11a | 102.4 | - |

| 1-OH | - | 12.80 (s) |

Data obtained in CDCl₃ and referenced from studies on Gambogic acid, which shows extremely similar spectral data to this compound. nih.gov

Chiroptical Methods for Absolute Configuration Determination

While NMR can define the relative stereochemistry, chiroptical methods are often required to determine the absolute configuration of a chiral molecule.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral compounds that possess UV-Vis chromophores. mdpi.com The method measures the differential absorption of left and right circularly polarized light. rsc.org For flexible molecules, the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers. rsc.org

The absolute configuration of Gambogic acid has been successfully determined by comparing its experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net This was achieved by using the structurally related (-)-morellic acid as a model compound. nih.gov Both Gambogic acid and (-)-morellic acid displayed highly similar ECD spectra, featuring characteristic negative and positive Cotton effects (CEs). nih.gov This comparison allowed for the unambiguous assignment of the absolute configuration of the caged unit of Gambogic acid as 5R, 7S, 10aS, and 27S. nih.gov Given that this compound is an epimer of Gambogic acid, a similar approach comparing their experimental and calculated ECD spectra can be used to confirm its absolute stereochemistry.

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. nih.govwikipedia.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis provides a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined, confirming its connectivity, conformation, and absolute stereochemistry. nih.gov

The planar structure of Gambogic acid, first proposed by NMR, was ultimately confirmed by single-crystal X-ray diffraction analysis. nih.govresearchgate.net The stereochemistry of the R-epimer was definitively established through X-ray analysis of its pyridine (B92270) salt. tautobiotech.com This crystallographic data provides unequivocal proof of the molecule's three-dimensional structure. For this compound, obtaining a suitable crystal would similarly allow for its complete and unambiguous structural confirmation via X-ray diffraction. thieme-connect.de

Preclinical Biological Activities and Molecular Mechanisms of Action of Epigambogic Acid

Modulation of Cellular Proliferation and Viability in In Vitro Models

Investigations into the biological activity of Epigambogic acid have demonstrated its potential to modulate cancer cell proliferation and viability. A key study directly comparing pure Gambogic acid with an equilibrated mixture of Gambogic acid and this compound found that the stereochemical difference at the C2 center does not significantly impact its cytotoxic effects on cancer cells. Specifically, in studies using the MDA-MB-231 human breast cancer cell line, this compound exhibited levels of cytotoxicity similar to those of Gambogic acid, with IC50 values in the submicromolar range. nih.gov This suggests that this compound is a potent inhibitor of cellular proliferation and viability in this in vitro model.

| Compound/Mixture | Cell Line | Reported Cytotoxicity (IC50) |

|---|---|---|

| Pure Gambogic Acid (GBA) | MDA-MB-231 | Submicromolar |

| Equilibrated Mixture of GBA/epi-GBA | MDA-MB-231 | Submicromolar (Similar to pure GBA) |

Induction of Regulated Cell Death Pathways

This compound has been shown to induce regulated cell death, specifically apoptosis. In experiments with MDA-MB-231 breast cancer cells, treatment with formulations containing this compound led to phenotypic changes characteristic of cell death, including increased numbers of rounded and detached cells. nih.gov The study indicated that both pure Gambogic acid and a mixture containing this compound induced apoptosis after 12 hours of incubation. nih.gov However, specific studies detailing the downstream biomarkers of apoptosis, such as the activation of specific caspases or the cleavage of Poly (ADP-ribose) polymerase (PARP) following treatment solely with purified this compound, are not extensively detailed in the current literature. Research on the broader class of caged xanthones suggests this is a primary mechanism of action. nih.govnih.gov

There is currently a lack of specific scientific literature investigating the role of this compound in the induction of ferroptosis or necroptosis pathways. While these forms of regulated cell death have been studied for the closely related compound Gambogic acid nih.govfrontiersin.orgresearchgate.net, dedicated research to determine if this compound shares these mechanisms of action has not been reported.

Cell Cycle Progression Arrest and Regulation of Cell Cycle Checkpoints

Specific data on the effects of isolated this compound on cell cycle progression and the regulation of cell cycle checkpoints are not available in the reviewed scientific literature. Studies on related compounds like Gambogenic acid have shown the ability to induce cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov However, whether this compound acts through a similar mechanism remains to be specifically investigated.

Inhibition of Cell Migration and Invasion

The potential for this compound to inhibit cell migration and invasion has not been specifically documented in available research. The anti-metastatic properties of Gambogic acid have been attributed to its ability to interfere with processes like the epithelial-to-mesenchymal transition (EMT) and inhibit signaling pathways that promote cell motility. nih.govoncotarget.com Future studies are required to elucidate if this compound possesses similar anti-migratory and anti-invasive capabilities.

Molecular Targets and Signaling Cascade Modulation

The specific molecular targets and signaling cascades modulated by this compound are not yet fully characterized. Proteomic approaches have been used to identify numerous potential protein targets for Gambogic acid, but this research has not been explicitly replicated for its epimer. nih.govnih.gov Given the structural similarity and comparable cytotoxic effects to Gambogic acid in some models, it is plausible that this compound shares some molecular targets. nih.gov However, without direct experimental evidence, the precise signaling pathways affected solely by this compound remain an area for further investigation.

Interaction with Molecular Chaperones (e.g., HSP90)

Gambogic acid, a structural isomer of this compound, is recognized as a potent inhibitor of Heat Shock Protein 90 (HSP90). frontiersin.orgnih.gov HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov Gambogic acid has been shown to bind to the N-terminal domain of HSP90 at a site distinct from the ATP binding pocket. nih.govku.edu This interaction disrupts the chaperone's function, leading to the degradation of HSP90 client proteins and the induction of a heat shock response (HSR), which is characterized by the expression of proteins like Hsp70. nih.govresearchgate.net

The inhibition of HSP90 by Gambogic acid disrupts its interaction with co-chaperones and client proteins such as Hsp70 and Cdc37. nih.govku.edu Furthermore, treatment with Gambogic acid and the related compound Gambogenic acid can disrupt the interaction between HSP90 and Heat Shock Factor 1 (HSF1) and HSF2, key transcription factors that regulate the heat shock response. nih.govresearchgate.net Given the similar bioactivity profile of this compound, it is inferred to exert its anticancer effects in part through a similar mechanism of HSP90 inhibition.

Regulation of Kinase Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK, JNK)

This compound and its related compounds modulate several critical kinase signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway: Gambogic acid has been shown to suppress the phosphatidylinositol-3-OH kinase/protein kinase B (PI3K/Akt) signaling pathway in prostate cancer cells. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are key targets. Gambogic acid can modulate these pathways, often leading to apoptosis. nih.gov For instance, in some cancer models, Gambogic acid has been observed to down-regulate the ERK pathway. nih.gov

JNK Pathway: The activation of the JNK signaling pathway is a frequent outcome of treatment with Gambogic acid and Gambogenic acid. nih.govnih.gov This activation is often linked to the induction of apoptosis. In colorectal cancer cells, Gambogenic acid was found to induce apoptosis through the activation of the JNK signaling pathway, which was triggered by reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. nih.gov

Modulation of Transcription Factors (e.g., NF-κB, p53)

The anticancer activity of this compound is also linked to the modulation of key transcription factors that govern inflammation, cell survival, and apoptosis.

NF-κB (Nuclear Factor kappa B): Gambogic acid is a known inhibitor of the NF-κB signaling pathway. nih.govnih.gov It has been shown to inhibit the DNA binding activity of the p65 subunit of NF-κB in ovarian cancer cells. nih.gov By suppressing NF-κB, which controls the expression of many anti-apoptotic and pro-proliferative genes, Gambogic acid promotes cancer cell death. nih.govnih.gov

p53: The tumor suppressor protein p53 is another critical target. In cancer cells with wild-type p53, Gambogic acid can enhance p53 protein levels by down-regulating its negative regulator, MDM2. nih.gov This leads to p53-dependent apoptosis. nih.gov In cells with mutant p53, Gambogic acid has been found to promote its degradation through a chaperone-assisted ubiquitin/proteasome pathway. nih.gov Interestingly, some antitumor activities of Gambogic acid, such as the downregulation of MDM2 and induction of p21, can occur independently of the p53 status of the cancer cell. researchgate.net

Impact on Reactive Oxygen Species (ROS) Homeostasis

Disruption of cellular redox balance is a key mechanism of action for these compounds. Gambogic acid and Gambogenic acid have been demonstrated to induce the accumulation of reactive oxygen species (ROS) in various cancer cells, including ovarian and colorectal cancer. nih.govnih.gov This increase in intracellular ROS can trigger oxidative stress, leading to cellular damage and the activation of apoptotic pathways, such as the JNK signaling cascade. nih.govnih.gov In hepatocellular carcinoma cells, Gambogic acid was found to elicit oxidative stress by interacting with and inhibiting the antioxidant enzyme thioredoxin reductase 1 (TrxR1), leading to an accumulation of ROS and subsequent apoptosis. nih.gov

Effects on Specific Proteins (e.g., Telomerase, Transferrin Receptor, Stathmin, DIRC1, USP13/PARP1)

This compound and its isomers target several specific proteins that are vital for cancer cell immortality and proliferation.

DIRC1 (Disrupted in Renal Cancer 1): this compound A has been shown to effectively suppress tumor growth in non-small cell lung cancer (NSCLC) by downregulating the expression of the oncogene DIRC1.

PARP1 (Poly(ADP-ribose) polymerase 1): Both Gambogic acid and this compound induce apoptosis, which is confirmed by the detection of cleaved PARP (cPARP). frontiersin.org The cleavage of PARP by caspases is a hallmark of apoptosis. frontiersin.org

Telomerase: Gambogic acid acts as a telomerase inhibitor. nih.govnih.gov It can repress the expression of human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, thereby inhibiting telomerase activity and impeding the immortal phenotype of cancer cells. nih.govnih.gov

Transferrin Receptor (TfR): The transferrin receptor, which is often overexpressed on the surface of cancer cells, has been identified as a target of Gambogic acid. nih.govnih.gov

There is currently limited specific information available in the provided search results regarding the direct effects of this compound on Stathmin and USP13.

Activity in Specific Preclinical Disease Models

In Vitro Efficacy in Various Cancer Cell Lines (e.g., Breast, Lung, Liver, Colorectal, Prostate, Gastric, Ovarian, Leukemia)

This compound and the structurally and functionally similar Gambogic acid have demonstrated potent cytotoxic and anti-proliferative effects across a wide spectrum of human cancer cell lines in vitro.

Breast Cancer: this compound shows cytotoxicity in MDA-MB-231 triple-negative breast cancer cells, with research indicating its effects are similar to those of Gambogic acid. frontiersin.org Studies on Gambogic acid and Gambogenic acid have confirmed their ability to inhibit cell proliferation and induce apoptosis in breast cancer cell lines like MDA-MB-231 and 4T1. frontiersin.orgwaocp.orgnih.gov

Lung Cancer: this compound A significantly inhibits the growth, colony formation, migration, and invasion of non-small cell lung cancer (NSCLC) cells, while promoting apoptosis. Related compounds, Gambogic acid and Gambogenic acid, also show potent activity against various lung cancer cell lines, including SPC-A1, A549, and H1299, as well as small-cell lung cancer (SCLC) cells. nih.govnih.govnih.govutrgv.edu

Liver Cancer: Gambogic acid inhibits the proliferation of hepatocellular carcinoma cells, such as SMMC-7721 and HepG2, by inducing apoptosis and inhibiting telomerase activity. nih.govnih.govnih.gov

Colorectal Cancer: Gambogenic acid has been shown to induce apoptosis in colorectal cancer cells (HCT-15) through ROS-dependent activation of the JNK signaling pathway. nih.govnih.gov

Prostate Cancer: Studies using Gambogic acid have demonstrated its ability to inhibit the proliferation and invasion of prostate cancer cells, such as PC3. nih.govnih.gov It has been shown to suppress signaling pathways crucial for tumor angiogenesis. nih.gov

Ovarian Cancer: Gambogic acid inhibits the growth of ovarian cancer cells (SKOV3) in a dose- and time-dependent manner, arresting the cell cycle and inducing apoptosis by inhibiting NF-κB p65 activity. nih.govdocumentsdelivered.comresearchgate.net It can also sensitize ovarian cancer cells to other chemotherapeutic agents. nih.gov

Gastric and Leukemia Cancers: While the provided search results highlight broad anticancer activity, specific detailed findings on gastric cancer and leukemia cell lines for this compound were not prominent. However, the multi-targeted nature of the related compound Gambogic acid suggests potential efficacy in these malignancies as well. researchgate.net

The following table summarizes the observed in vitro effects of this compound and its related compounds on various cancer cell lines.

Interactive Table: In Vitro Efficacy of this compound and Related Compounds

| Cancer Type | Cell Line(s) | Compound Tested | Observed Effects | Reference(s) |

| Breast | MDA-MB-231 | This compound, Gambogic acid | Cytotoxicity, Induction of apoptosis, PARP cleavage | frontiersin.org |

| 4T1, MDA-MB-231 | Gambogic acid | Cytotoxicity | nih.gov | |

| MDA-MB-231 | Gambogenic acid | Inhibition of proliferation, Induction of apoptosis | waocp.org | |

| Lung (NSCLC) | NSCLC cells | This compound A | Inhibition of growth, colony formation, migration, and invasion; Promotion of apoptosis; Downregulation of DIRC1 | |

| SPC-A1 | Gambogic acid | Inhibition of proliferation, Repression of telomerase activity | nih.gov | |

| A549, NCI-H460 | Gambogic acid | Synergistic apoptosis with cisplatin | nih.gov | |

| A549, H1299 | Gambogic acid | Enhanced gemcitabine-induced inhibition of cell growth | utrgv.edu | |

| Lung (SCLC) | SCLC cells | Gambogenic acid | Inhibition of proliferation, Cell cycle arrest, Induction of apoptosis | nih.gov |

| Liver | SMMC-7721 | Gambogic acid | Inhibition of telomerase, Induction of apoptosis | nih.govnih.gov |

| HepG2 | Oxidative analogue of Gambogic acid | Inhibition of viability, Induction of apoptosis | nih.gov | |

| Colorectal | HCT-15 | Gambogenic acid | Induction of apoptosis via JNK pathway | nih.govnih.gov |

| Prostate | PC3 | Gambogic acid | Inhibition of proliferation, migration, and invasion; Inhibition of VEGFR2 signaling | nih.govnih.gov |

| Ovarian | SKOV3 | Gambogic acid | Inhibition of growth, Cell cycle arrest, Induction of apoptosis via p65 inhibition | nih.govdocumentsdelivered.com |

| SKOV3 | Gambogic acid | Sensitization to doxorubicin, ROS-mediated apoptosis | nih.gov |

Efficacy in Animal Models of Disease (e.g., Xenograft Models, Orthotopic Models)

Therefore, a detailed summary of research findings and corresponding data tables specifically for this compound's performance in these animal models cannot be provided at this time. Further preclinical research is required to elucidate the potential therapeutic efficacy of this compound in vivo.

Structure Activity Relationship Sar Studies of Epigambogic Acid Derivatives

Influence of Stereochemistry on Biological Activity

Epigambogic acid is the C-2 epimer of gambogic acid (GBA). nih.gov The two compounds can interconvert, particularly under thermal conditions, through a process involving an ortho-quinone methide intermediate, resulting in an equilibrium mixture. nih.govdntb.gov.ua Extensive studies have been conducted to determine if this change in stereochemistry at the C-2 center affects the compound's biological profile.

Table 1: Comparison of the cytotoxic activity of Gambogic Acid and this compound, demonstrating the limited impact of C-2 stereochemistry. Data sourced from frontiersin.orgtandfonline.com.

Impact of Functional Group Modifications on Potency and Specificity

SAR studies have identified several key functional groups on the this compound scaffold that are critical for its activity, as well as regions that can be modified to enhance potency and specificity. nih.govnih.govresearchgate.net The α,β-unsaturated ketone moiety, specifically the C9-C10 double bond, is considered essential for biological activity. nih.govresearchgate.net Conversely, the hydroxyl group at C-6 and the carboxyl group at C-30 are tolerant to a wide range of modifications. nih.govmdpi.com

Modifications at the C-30 Carboxyl Group: The C-30 carboxyl group is a common site for modification. mdpi.comnih.gov Esterification or amidation at this position can lead to derivatives with improved activity and better physicochemical properties, such as water solubility. mdpi.comrjraap.com A study involving the synthesis of 15 nitrogen-containing derivatives at the C-30 position found that both the nature of the substituent and the length of the alkyl linker were important. rjraap.comresearchgate.net Derivatives with a pyrimidine (B1678525) substituent attached via a three-carbon linker showed the strongest inhibitory effects against A549, HepG-2, and MCF-7 cell lines, with IC₅₀ values significantly lower than the parent compound. rjraap.comresearchgate.net

Table 2: Cytotoxic activity of selected C-30 nitrogen-containing derivatives of Gambogic Acid. Data sourced from rjraap.com.

Modifications at the C-34 and C-39 Allyl Groups: The allyl groups at positions C-34 and C-39 are also frequent targets for chemical modification. mdpi.comresearchgate.net Introducing hydrophilic aliphatic amines at the C-34 position has been shown to increase antitumor activity and improve drug-like properties. researchgate.netnih.gov One derivative, featuring a 4-methylpiperazine-1 group at C-34, demonstrated potent inhibitory activity across five different cancer cell lines, with IC₅₀ values ranging from 0.24 to 1.09 μM. mdpi.comresearchgate.net Similarly, modifications at C-39 revealed that derivatives with aliphatic amino moieties were more potent than those with other substituents. nih.gov

Rational Design Principles for Enhanced Bioactivity

SAR studies have illuminated several rational design principles for creating this compound derivatives with enhanced biological activity. techbriefs.com A primary principle is the preservation of the core caged xanthone (B1684191) structure, particularly the α,β-unsaturated ketone system, which is critical for its mechanism of action. nih.govtandfonline.com

Key strategies for rational design include:

Targeting Modifiable Functional Groups: The C-30 carboxyl group and the C-34/C-39 allyl groups serve as versatile handles for introducing new functionalities without compromising the core pharmacophore. nih.govmdpi.com

Improving Physicochemical Properties: A significant challenge with gambogic acid is its poor water solubility. mdpi.com Rational modifications, such as the introduction of hydrophilic aliphatic amines or linking to polymers, can improve solubility and bioavailability, leading to increased potency. mdpi.comresearchgate.nettandfonline.com

Introducing Specific Bioactive Moieties: The addition of nitrogen-containing heterocycles, like pyrimidine or piperazine, has been shown to significantly enhance anticancer activity. mdpi.comrjraap.comtandfonline.com This suggests these groups may improve interactions with biological targets, such as the IKKβ protein complex. mdpi.com

Optimizing Linker Length: When adding substituents, particularly at the C-30 position, the length of the alkyl chain connecting the core structure to the new moiety plays a crucial role in determining the potency of the resulting derivative. rjraap.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govdovepress.com These models create a mathematical relationship between calculated molecular descriptors (representing physicochemical properties) and the observed activity, enabling the prediction of the potency of new, unsynthesized compounds. tandfonline.comnih.gov

While specific QSAR models for this compound derivatives are not widely published, the approach has been successfully applied to the broader class of xanthones. nih.govnih.govtandfonline.com A typical QSAR study involves:

Data Set Compilation: Assembling a series of compounds with known biological activities (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic properties (e.g., atomic charges), steric parameters, and hydrophobicity (LogP). nih.govnih.gov

Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that best correlates a subset of descriptors with the biological activity. dovepress.comnih.gov

Validation: Rigorously testing the model's predictive power using both internal (e.g., cross-validation) and external test sets of compounds. nih.govtandfonline.com

For example, one QSAR study on xanthone derivatives as anticancer agents targeting DNA topoisomerase IIα developed a highly predictive model. nih.gov The study identified that descriptors such as dielectric energy, hydroxyl group count, LogP, and solvent-accessible surface area were significantly correlated with anticancer activity. dovepress.comnih.gov Another study on xanthones for activity against WiDR colorectal cancer cells produced the following QSAR equation:

log 1/IC₅₀ = −8.124 qC1 −35.088 qC2 −6.008 qC3 + 1.831 µ + 0.540 logP −9.115 nih.gov

This model, which had a high correlation coefficient (r = 0.976), demonstrates how the net atomic charges on specific carbons (qC1, qC2, qC3), dipole moment (µ), and lipophilicity (logP) are key predictors of activity for the xanthone scaffold. nih.gov Such QSAR approaches provide valuable guidance for the rational design of novel this compound derivatives with potentially superior bioactivity. nih.gov

Advanced Analytical Methodologies for Preclinical Research of Epigambogic Acid

Bioanalytical Techniques for Detection and Quantification in Biological Matrices

Accurate determination of a drug's concentration in biological fluids and tissues is fundamental to pharmacokinetic and pharmacodynamic studies. For Epigambogic acid, highly sensitive and specific bioanalytical techniques are employed to quantify its presence in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of this compound in biological samples. pharmatutor.org This powerful hyphenated technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. pharmatutor.org In the context of this compound and its related compounds like Gambogic acid, LC-MS/MS methods have been developed for their simultaneous determination. researchgate.net

Method development for LC-MS/MS analysis of this compound involves meticulous optimization of several parameters. This includes the selection of an appropriate chromatographic column, mobile phase composition, and mass spectrometric conditions. For instance, a C18 column is often used for separation, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization efficiency. researchgate.netnih.gov Detection is commonly performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules like this compound. pharmatutor.orgnih.gov The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.net

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Microfluidics)

The complexity of biological matrices such as plasma, bile, and tissue homogenates necessitates rigorous sample preparation to remove interfering substances before LC-MS/MS analysis. Common techniques employed for this compound include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE, using solvents like ethyl acetate, is a straightforward method for extracting the compound from aqueous biological fluids. nih.gov SPE offers a more selective approach, where a solid sorbent is used to retain the analyte of interest while interferences are washed away. This technique can produce cleaner extracts, leading to improved assay performance. pharmatutor.org

Molecular Biology Techniques for Mechanism Elucidation

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Molecular biology techniques provide invaluable tools to investigate its impact on gene and protein expression. researchgate.net

Gene Expression Analysis (e.g., qRT-PCR, Transcriptome Sequencing)

Gene expression analysis helps to identify the genes and signaling pathways modulated by this compound. bio-rad.com Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a targeted approach used to quantify the expression levels of specific genes of interest. For example, studies have utilized qRT-PCR to measure the mRNA expression of genes involved in cancer progression, such as DIRC1 and COL3A1, following treatment with this compound. biolifesas.orgacs.org

For a more comprehensive and unbiased view of the transcriptomic changes induced by this compound, transcriptome sequencing (e.g., using platforms like Illumina HiSeq) is employed. biolifesas.org This powerful technique allows for the analysis of the entire set of RNA transcripts in a cell, revealing a global picture of the genes and pathways affected by the compound. biolifesas.org Such analyses have been instrumental in identifying novel targets and mechanisms of action for this compound, including its ability to downregulate oncogenes. biolifesas.org

Protein Expression Analysis (e.g., Western Blot, Proteomics)

Changes in gene expression are often followed by alterations in protein levels. Western blot analysis is a widely used technique to detect and quantify specific proteins. nih.gov In the study of this compound, western blotting has been used to investigate its effects on the expression of proteins involved in key cellular processes like apoptosis and cell signaling. biolifesas.orgacs.org For instance, it can be used to measure the levels of apoptotic markers or proteins within specific signaling pathways. biolifesas.org

Proteomics offers a large-scale analysis of the entire protein complement of a cell or tissue. This approach can provide a comprehensive understanding of the cellular response to this compound treatment. nih.gov Proteomic studies have revealed that related compounds can target or affect the expression of numerous proteins involved in cancer growth and development. nih.gov

Cell-Based Assays for Functional Characterization (e.g., Cell Counting Kit-8, Colony Formation, Transwell Assays)

Cell-based assays are essential for characterizing the functional effects of this compound on cellular behavior. sigmaaldrich.comnih.gov These assays provide critical information on its potential as a therapeutic agent.

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. folibio.com.tw This assay has been utilized to assess the inhibitory effect of this compound on the growth of various cancer cell lines, such as non-small cell lung cancer cells. biolifesas.orgabcam.com The results of CCK-8 assays can demonstrate a dose-dependent inhibition of cell viability. biolifesas.org

The colony formation assay is a long-term assay that evaluates the ability of a single cell to proliferate and form a colony. abcam.com This assay is particularly useful for assessing the cytostatic or cytotoxic effects of a compound over an extended period. Studies have shown that this compound can significantly reduce the colony formation ability of cancer cells, indicating its potent anti-proliferative activity. biolifesas.orgmedchemexpress.com

Current Research Challenges and Future Scientific Directions

Overcoming Challenges in Natural Product Availability and Stability for Research

A primary obstacle in the comprehensive study of Epigambogic acid is its limited availability and inherent chemical instability. frontiersin.orgnih.gov The compound is not typically produced as a primary target but is co-isolated with Gambogic acid from gamboge resin. nih.gov This co-occurrence complicates purification and limits the yield of pure this compound for dedicated research.

Availability: The natural source, gamboge resin, contains a mixture of related compounds. Extraction and isolation processes are often complex and not streamlined, yielding the primary compound, Gambogic acid, in limited, milligram-scale quantities at a high cost. nih.govfrontiersin.org this compound is a significant component of these crude extracts. Efficient multi-gram scale isolation protocols for Gambogic acid have been developed, which incidentally provide a pathway to obtaining this compound as well, though it remains a secondary product of the purification process. nih.govnih.gov

| Compound | Approximate Percentage in Crude Extract |

|---|---|

| Gambogic acid (GBA) | ~30% |

| This compound (epi-GBA) | ~25% |

| Other non-identifiable material | ~45% |

Stability: A significant challenge is the chemical fragility of this class of compounds, characterized by the stereochemical erosion at the C2 stereocenter. nih.govescholarship.org Gambogic acid is known to undergo thermal isomerization to form this compound. nih.gov This epimerization proceeds through an ortho-quinone methide intermediate, creating an equilibrium mixture of the two compounds. nih.govnih.govescholarship.org This inherent instability complicates the handling, storage, and analysis of pure this compound, as it can be contaminated by its epimer over time. However, studies have shown that this epimerization does not significantly alter the compound's cytotoxic bioactivity, suggesting that for some biological applications, a mixture may be as effective as the pure compound. nih.govnih.govescholarship.org

Addressing Pharmacokinetic Considerations in Preclinical Development

The progression of this compound from a laboratory curiosity to a potential therapeutic candidate is significantly hampered by pharmacokinetic challenges. frontiersin.org Like its epimer, this compound is a highly lipophilic molecule with poor aqueous solubility (reported as 0.013 mg/mL for GBA), which is a major predictor of suboptimal pharmacokinetic performance. mdpi.comnih.govgavinpublishers.com This poor solubility can lead to low absorption, poor bioavailability, and difficulties in formulating an effective delivery system for preclinical studies. mdpi.com

The complex and rigid caged structure of this compound may also limit its ability to be absorbed effectively in the intestinal tract. mdpi.comsemanticscholar.org While detailed preclinical pharmacokinetic studies focusing specifically on this compound are scarce, the data from Gambogic acid suggest that challenges in absorption, distribution, metabolism, and excretion (ADME) are likely to be significant hurdles. frontiersin.org Future research must prioritize characterizing the ADME profile of pure this compound to understand its behavior in vivo and to inform the rational design of derivatives or delivery systems that can overcome these limitations.

Development of Novel Synthetic Analogs and Delivery Systems for Research Applications

To circumvent the issues of poor solubility and suboptimal pharmacokinetics, significant research has been directed toward the development of synthetic analogs and advanced delivery systems for the parent compound, Gambogic acid, with strategies that are directly applicable to this compound. frontiersin.orgmdpi.com

Synthetic Analogs: Chemical modification of the core structure is a promising strategy to enhance the compound's properties. nih.govresearchgate.net The carboxyl group and hydroxyl groups on the xanthone (B1684191) scaffold are amenable to chemical modification, allowing for the synthesis of new derivatives with improved aqueous solubility and potentially enhanced biological activity. mdpi.comsemanticscholar.orgnih.gov For instance, the creation of ester or amide derivatives, or the introduction of hydrophilic moieties like pyrimidine (B1678525) heterocycles or glycoside fragments, has been explored for GBA to improve its physicochemical properties. mdpi.com These approaches could yield novel this compound analogs with more favorable characteristics for preclinical research. nih.gov

Delivery Systems: Encapsulating this compound in novel drug delivery systems is another critical research avenue. mdpi.com Various nanocarrier platforms have been developed for GBA to improve its solubility and achieve targeted or sustained release. nih.gov

| Delivery System | Purpose |

|---|---|

| PEGylated Liposomes | Enhance aqueous solubility, improve biocompatibility, and increase tumor accumulation. |

| Polymeric Nanomicelles | Improve solubility and enable controlled or pH-triggered drug release. mdpi.com |

| Chitosan Conjugates | Form amphiphilic compounds for high drug loading and controlled release. mdpi.com |

| Magnetic Fe3O4 Nanoparticles | Serve as a targeted drug carrier to increase water solubility and enhance chemotherapeutic efficiency. nih.gov |

These systems leverage materials like polyethylene (B3416737) glycol (PEG), chitosan, and biocompatible nanoparticles to overcome the inherent hydrophobicity of the molecule, representing a viable path forward for the preclinical evaluation of this compound. nih.govnih.gov

Exploration of Undiscovered Molecular Targets and Biological Pathways

While the precise molecular mechanisms of this compound are still being fully elucidated, research on Gambogic acid has revealed a multitude of cellular targets and pathways, which are highly likely to be shared by its epimer given their similar cytotoxic profiles. nih.govnih.gov The antitumor effects of this compound class are attributed to interactions with a broad range of proteins and signaling cascades. nih.govresearchgate.net

Key molecular targets identified for Gambogic acid include Heat Shock Protein 90 (Hsp90), the transferrin receptor, and components of the ubiquitin-proteasome system. nih.govnih.govgavinpublishers.com The compound is known to modulate critical signaling pathways involved in cell survival and proliferation, such as NF-κB, PI3K/AKT, and MAPK/ERK. nih.govsemanticscholar.org Furthermore, it triggers multiple forms of programmed cell death, including apoptosis (both intrinsic and extrinsic pathways), autophagy, ferroptosis, and paraptosis. gavinpublishers.comnih.gov

| Target/Pathway Category | Specific Examples |

|---|---|

| Direct Protein Targets | Hsp90, Transferrin Receptor (TfR), Survivin, Stathmin 1 (STMN1) nih.gov |

| Signaling Pathways | NF-κB, PI3K/Akt/mTOR, MAPK/ERK, Wnt signaling |

| Cell Death Mechanisms | Apoptosis, Autophagy, Ferroptosis, Paraptosis, Necroptosis nih.gov |

| Other Cellular Processes | Anti-angiogenesis, Anti-metastasis, Cell Cycle Arrest |

Future research should focus on validating these targets and pathways specifically for this compound. It is also crucial to explore whether the subtle structural difference in its C2 stereochemistry leads to unique molecular interactions or a different affinity for certain targets, which could unveil novel therapeutic opportunities.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

A comprehensive understanding of the biological effects of this compound requires a systems-level approach. Advanced "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to move beyond single-target identification and map the global cellular response to the compound. nih.govbiobide.comsemanticscholar.org

Proteomics: This approach has already been successfully employed to identify molecular targets of Gambogic acid. nih.gov For example, proteomic analysis of hepatocellular carcinoma cells treated with GBA led to the identification of stathmin 1 (STMN1) as a key target. nih.govresearchgate.net Similar unbiased screening methods can be applied to this compound to confirm its targets and potentially uncover novel protein interactions.

Transcriptomics: By analyzing the complete set of RNA transcripts in cells, transcriptomics can reveal how this compound alters gene expression patterns. mdpi.commdpi.com This can elucidate the downstream effects of its interaction with primary targets, highlighting which signaling pathways are activated or suppressed and providing a detailed signature of the cellular response. mdpi.com

Metabolomics: This technology explores the full set of metabolites within a cell, offering a functional readout of the cellular state. frontiersin.org By profiling the metabolic changes in cells treated with this compound, researchers can understand its impact on key processes like energy metabolism and biosynthesis, which are often dysregulated in disease. researchgate.net

Integrating data from these different omics platforms will provide a holistic view of the mechanism of action of this compound. frontiersin.org This comprehensive mechanistic understanding is essential for identifying predictive biomarkers, understanding potential resistance mechanisms, and guiding the future development of this promising natural product. biobide.com

Q & A

Q. What methodologies are recommended for isolating and purifying epigambogic acid from Garcinia hanburyi?

this compound is typically co-extracted with its C-2 epimer, gambogic acid, due to structural similarities. A validated method involves recycling high-speed counter-current chromatography (HSCCC) using a biphasic solvent system (e.g., n-hexane-methanol-water, 5:4:1 v/v/v). This technique achieves >97% purity for both compounds by leveraging their polarity differences . For smaller-scale separation, preparative HPLC with a C8 or ODS column and ion-pair reagents (e.g., tetradecyltrimethylammonium bromide) resolves epimers via differential retention times .

Q. How is the absolute configuration of this compound determined?

The 13S configuration of this compound was established through comparative analysis with gambogic acid (13R) using:

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

Standard assays include:

- Cytotoxicity screening against cancer cell lines (e.g., NCI-H1650 bronchioloalveolar carcinoma) using MTT or SRB assays, with IC50 values typically <10 μM .

- Anti-inflammatory activity via inhibition of NF-κB or COX-2 pathways in macrophage models (e.g., LPS-induced RAW 264.7 cells) .

Advanced Research Questions

Q. How do structural modifications to this compound influence its pharmacological activity?

Key structure-activity relationship (SAR) insights include:

- The tricyclic xanthone core and α,β-unsaturated ketone are critical for cytotoxicity. Modifications at C-18/19 (hydroxylation) or C-24 (methyl → carboxyl) show minimal impact.

- Saturation of the C-8 double bond or methoxy substitution at C-7 reduces potency by ~30%, suggesting conformational flexibility is essential .

- Epimerization at C-13 (epigambogic vs. gambogic acid) alters binding to molecular targets like Hsp90 .

Q. What molecular mechanisms underlie this compound’s ability to overcome multidrug resistance (MDR) in cancer?

this compound inhibits P-glycoprotein (P-gp) , an efflux pump overexpressed in MDR cells:

- Competitive inhibition assays using fluorescent substrates (e.g., rhodamine-123) confirm reduced P-gp activity.

- Western blotting and qPCR reveal downregulation of MDR1 gene expression .

- Synergistic effects with cisplatin in A375/CDDP melanoma xenografts correlate with miR-199a-3p upregulation and ZEB1 suppression , reversing epithelial-mesenchymal transition .

Q. How can researchers resolve analytical challenges in quantifying this compound in complex matrices?

Advanced approaches include:

- Ion-pair HPLC with a C8 column (methanol-ACN-KH2PO4 buffer, 37.5:37.5:25 v/v/v) to separate this compound from co-eluting xanthones .

- LC-MS/MS with MRM transitions (e.g., m/z 628.8 → 341.2) for high sensitivity in pharmacokinetic studies.

- Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to distinguish C-13 epimers .

Q. What in vivo models are appropriate for studying this compound’s antitumor efficacy?

- BALB/c nude mice implanted with human tumor xenografts (e.g., melanoma, colorectal cancer) for evaluating tumor growth inhibition and metastasis.

- Orthotopic models (e.g., lung cancer in C57BL/6 mice) to assess organ-specific activity.

- Pharmacokinetic parameters (t1/2, AUC) are monitored via serial blood sampling and HPLC analysis .

Methodological Considerations

Q. How should researchers address discrepancies in reported IC50 values across studies?

- Standardize assay conditions : Cell line passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) significantly affect results.

- Validate purity : Impurities in this compound isolates (e.g., residual gambogic acid) can skew bioactivity data. Use orthogonal methods (HPLC, NMR) for verification .

Q. What strategies improve the stability of this compound in experimental formulations?

- Lyophilization with cryoprotectants (e.g., trehalose) to prevent degradation.

- Nanoencapsulation in PLGA or liposomes enhances solubility and prolongs half-life in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.